4-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-3-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoic acid
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Overview
Description
4-[5-(4-CHLOROPHENYL)-8-OXO-6-(3-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOIC ACID is a complex organic compound that features a unique structure combining a pyrrolo[3,4-e][1,4]diazepine core with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-CHLOROPHENYL)-8-OXO-6-(3-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[3,4-e][1,4]diazepine Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Chlorophenyl and Pyridyl Groups: These groups are typically introduced via substitution reactions, using reagents such as chlorobenzene and pyridine derivatives.
Oxidation and Functionalization: The final steps involve oxidation to introduce the oxo group and functionalization to attach the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-CHLOROPHENYL)-8-OXO-6-(3-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[5-(4-CHLOROPHENYL)-8-OXO-6-(3-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Material Science: Its chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-[5-(4-CHLOROPHENYL)-8-OXO-6-(3-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[5-(4-BROMOPHENYL)-8-OXO-6-(3-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOIC ACID: Similar structure but with a bromine atom instead of chlorine.
4-[5-(4-METHOXYPHENYL)-8-OXO-6-(3-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOIC ACID: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 4-[5-(4-CHLOROPHENYL)-8-OXO-6-(3-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOIC ACID provides unique electronic and steric properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C25H19ClN4O3 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
4-[5-(4-chlorophenyl)-8-oxo-6-pyridin-3-yl-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-7-yl]benzoic acid |
InChI |
InChI=1S/C25H19ClN4O3/c26-18-7-3-15(4-8-18)21-20-22(29-13-12-28-21)24(31)30(23(20)17-2-1-11-27-14-17)19-9-5-16(6-10-19)25(32)33/h1-11,14,23,29H,12-13H2,(H,32,33) |
InChI Key |
WECZNXSEZXQRBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C(N1)C(=O)N(C2C3=CN=CC=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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